4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a benzene ring substituted with a prop-1-en-2-yl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-(Prop-1-en-2-yl)benzene. One common method includes the reaction of 4-(Prop-1-en-2-yl)benzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
4-(Prop-1-en-2-yl)benzene+ClSO3H→4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the prop-1-en-2-yl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Addition: Electrophiles such as bromine or hydrogen chloride can add across the double bond.
Major Products
Substitution: Products include sulfonamides and sulfonate esters.
Oxidation: Products include sulfonic acids.
Addition: Products include halogenated derivatives.
Scientific Research Applications
4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a prop-1-en-2-yl group.
4-(Prop-2-en-1-ylsulfamoyl)benzene-1-sulfonyl chloride: Similar in structure but with a sulfamoyl group.
Uniqueness
4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the prop-1-en-2-yl group, which provides additional reactivity through the double bond. This allows for a wider range of chemical transformations compared to similar compounds that lack this functional group.
Properties
CAS No. |
77713-05-4 |
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Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
4-prop-1-en-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-6H,1H2,2H3 |
InChI Key |
SQUVQNWQUNUVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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